molecular formula C23H24N4O4S B11325911 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11325911
M. Wt: 452.5 g/mol
InChI Key: CPRKONKNYBTJIG-UHFFFAOYSA-N
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Description

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane sulfonyl group, a methoxyphenyl amino group, and an oxazole carbonitrile group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the azepane sulfonyl phenyl derivative, followed by the introduction of the methoxyphenyl amino group and the formation of the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature control, solvent selection, and catalyst efficiency, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(azepane-1-sulfonyl)amino]phenyl}acetic acid
  • 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(4-METHOXYPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H24N4O4S/c1-30-19-10-8-18(9-11-19)25-23-21(16-24)26-22(31-23)17-6-12-20(13-7-17)32(28,29)27-14-4-2-3-5-15-27/h6-13,25H,2-5,14-15H2,1H3

InChI Key

CPRKONKNYBTJIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N

Origin of Product

United States

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